(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid
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Overview
Description
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the benzyloxycarbonylamino group: This step often involves the protection of the amino group using a benzyloxycarbonyl (Cbz) group.
Functionalization of the cyclopentane ring:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can lead to the formation of ketones or aldehydes.
Scientific Research Applications
(1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex molecules and materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Amino-1-methyl-cyclopentanecarboxylic acid: Lacks the benzyloxycarbonyl group.
(1R,3R)-3-(Methoxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
The presence of the benzyloxycarbonyl group in (1R,3R)-3-(Benzyloxycarbonylamino)-1-methyl-cyclopentanecarboxylic acid provides unique steric and electronic properties, making it distinct from similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1R,3R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-7-12(9-15)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)/t12-,15-/m1/s1 |
InChI Key |
ZRHMRTBVOZMPOT-IUODEOHRSA-N |
Isomeric SMILES |
C[C@]1(CC[C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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